4-{(E)-[(4-bromophenyl)imino]methyl}phenol
Description
4-{(E)-[(4-Bromophenyl)imino]methyl}phenol is a Schiff base derivative characterized by a phenolic ring connected to a 4-bromophenyl group via an imine (-C=N-) linkage. The compound’s structure features:
- Phenolic hydroxyl group: Enhances hydrogen-bonding capacity and acidity (predicted pKa ~9–10) .
- 4-Bromophenyl substituent: The electron-withdrawing bromine atom increases the imine’s electrophilicity and influences electronic conjugation.
- E-configuration: Stabilized by conjugation between the aromatic rings and the imine group.
This compound is primarily synthesized for coordination chemistry applications, serving as a ligand for transition metals. Its bromine substituent also makes it a candidate for materials science, particularly in photoluminescent complexes .
Properties
IUPAC Name |
4-[(4-bromophenyl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(16)8-2-10/h1-9,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEGKEGVAOXMDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401283166 | |
| Record name | 4-[[(4-Bromophenyl)imino]methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401283166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3382-65-8 | |
| Record name | 4-[[(4-Bromophenyl)imino]methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3382-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[(4-Bromophenyl)imino]methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401283166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA-(4-BROMOPHENYLIMINO)-P-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 4-{(E)-[(4-bromophenyl)imino]methyl}phenol typically involves the condensation reaction between 4-bromobenzaldehyde and 4-aminophenol . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-{(E)-[(4-bromophenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{(E)-[(4-bromophenyl)imino]methyl}phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{(E)-[(4-bromophenyl)imino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the imine group can form covalent bonds with nucleophilic sites in proteins and enzymes. These interactions can modulate the activity of various biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
Halogen Effects: The 4-bromo derivative exhibits stronger electron-withdrawing effects than the 4-chloro analog (), leading to reduced electron density on the imine nitrogen. This enhances its ability to stabilize metal complexes in low oxidation states .
Electron-Donating Groups: Methoxy substitution () lowers phenolic acidity (pKa ~10 vs. ~8.17 for the parent compound) and increases solubility in organic solvents . Diethylamino groups () introduce strong electron-donating effects, shifting the imine’s π→π* absorption to longer wavelengths (bathochromic shift) .
Steric Effects :
- 3,4-Dimethylphenyl substituents () introduce steric hindrance, reducing planarity and conjugation efficiency. This may limit applications in optoelectronics but improve selectivity in metal coordination .
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
- Solubility : The parent compound’s low water solubility contrasts with methoxy-substituted analogs, which dissolve better in polar aprotic solvents due to reduced hydrogen bonding .
Hydrogen Bonding and Crystal Packing
The phenolic -OH group facilitates intermolecular hydrogen bonds (O-H···N), forming supramolecular chains or sheets (). In contrast:
Biological Activity
4-{(E)-[(4-bromophenyl)imino]methyl}phenol, a Schiff base compound, has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a phenolic structure with an imine linkage and a bromine substituent on the phenyl ring, which contributes to its unique reactivity and biological properties. Its molecular formula is . The planar structure facilitates strong π-π interactions, which are critical for its biological efficacy .
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. Compounds with similar imine functionalities have demonstrated effectiveness against various bacterial strains. For instance:
- Inhibition Studies : The compound showed significant inhibition against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria were reported to be in the range of 50-100 μg/mL .
- Mechanism of Action : The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell membranes and interfere with metabolic processes .
Anticancer Activity
The anticancer potential of this compound has also been explored extensively. Studies have shown:
- Cell Line Studies : It exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and H-460 (lung cancer). The IC50 values were found to be approximately 25 μM for MCF-7 cells, indicating potent antiproliferative activity .
- Mechanistic Insights : The compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. This mechanism highlights its potential as a therapeutic agent in cancer treatment .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. Below is a summary table detailing some related compounds and their respective activities:
| Compound Name | Molecular Formula | Key Features | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|---|
| 4-Bromo-2-(phenylimino)methylphenol | C_{13}H_{9BrN | Lacks additional bromine; similar reactivity | Moderate against E. coli | Low against MCF-7 |
| 4-Bromo-2-(3-methoxyphenylimino)methylphenol | C_{14}H_{11BrNO_2 | Contains methoxy group; altered solubility | High against S. aureus | Moderate activity |
| 4-Bromo-2-(4-methoxyphenylimino)methylphenol | C_{14}H_{11BrNO_2 | Similar structure; methoxy substitution affects properties | High against K. pneumoniae | Significant activity |
This comparative analysis underscores the specific attributes of this compound that may enhance its biological efficacy compared to other derivatives.
Case Studies
Several case studies have highlighted the biological applications of this compound:
- Antibacterial Efficacy : In one study, the compound was tested against clinical isolates of multidrug-resistant bacteria, showing effective inhibition comparable to standard antibiotics .
- Cytotoxicity Assessment : Another investigation assessed its cytotoxic effects using brine shrimp lethality assays, where it demonstrated significant lethality at concentrations above 50 μg/mL, indicating potential toxicity that warrants further investigation for therapeutic use .
Q & A
Q. What are the standard synthetic routes for preparing 4-{(E)-[(4-bromophenyl)imino]methyl}phenol, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via a condensation reaction between 4-bromo-aniline and a hydroxyl-substituted benzaldehyde derivative (e.g., 5-chloro-salicylaldehyde) in absolute ethanol under reflux for 3 hours. Key parameters include stoichiometric equivalence (1:1 molar ratio), solvent purity (absolute ethanol to avoid side reactions), and reflux temperature (~78°C). Crystallization occurs upon slow cooling, yielding orange-red crystals over 1–2 weeks . Optimization involves adjusting reaction time, solvent volume, and cooling rate to enhance yield and purity.
Q. Which spectroscopic techniques are most effective for characterizing the structure of this Schiff base?
- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies the imine (C=N) stretch at ~1600–1620 cm⁻¹ and phenolic O–H stretch at ~3400 cm⁻¹. Nuclear magnetic resonance (¹H NMR) confirms the E-configuration via coupling constants (e.g., J = 12–14 Hz for trans imine protons). X-ray crystallography resolves the dihedral angle between aromatic rings (~44.25°) and intramolecular hydrogen bonds (O–H···N, 2.593 Å), critical for validating the planar geometry .
Q. How does the crystal packing of this compound influence its stability and intermolecular interactions?
- Methodological Answer : The orthorhombic crystal system (space group Pccn) features halogen-halogen (Br···Br, 3.846 Å) and Cl···Cl (3.430 Å) interactions, along with C–H···O and C–H···π contacts. These interactions stabilize the lattice and contribute to thermal stability. Hydrogen-bonding networks (S(6) rings) reduce molecular flexibility, making the compound suitable for crystallographic studies of supramolecular assemblies .
Advanced Research Questions
Q. What mechanistic insights explain the biological activity of this Schiff base, particularly its enzyme inhibition properties?
- Methodological Answer : The compound’s bioactivity arises from its ability to chelate metal ions (e.g., Cu²⁺, V⁴⁺) via the imine nitrogen and phenolic oxygen, forming stable complexes that inhibit enzymes like protein tyrosine phosphatases (PTPs). Computational docking studies (e.g., AutoDock Vina) can model interactions with catalytic cysteine residues in PTPs, while kinetic assays (e.g., spectrophotometric monitoring of p-nitrophenyl phosphate hydrolysis) quantify inhibition constants (Ki) .
Q. How do electronic and steric effects of the 4-bromo substituent influence the compound’s reactivity and coordination chemistry?
- Methodological Answer : The electron-withdrawing bromine atom increases the electrophilicity of the imine carbon, enhancing reactivity toward nucleophiles (e.g., thiols in enzyme active sites). Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal reduced electron density at the imine group compared to non-halogenated analogs. Steric effects from the bulky bromophenyl group restrict rotation around the C=N bond, favoring a planar geometry that improves metal-chelation efficiency .
Q. What contradictions exist in reported biological data for similar Schiff bases, and how can they be resolved experimentally?
- Methodological Answer : Discrepancies in antibacterial activity (e.g., MIC values varying by >50% across studies) may stem from differences in bacterial strains, solvent choice (DMSO vs. aqueous buffers), or assay protocols. Controlled studies using standardized CLSI guidelines, minimum biofilm eradication concentration (MBEC) assays, and cytotoxicity profiling (e.g., MTT assays on mammalian cells) can clarify structure-activity relationships .
Q. How can computational methods predict the compound’s potential as a photoswitchable or redox-active material?
- Methodological Answer : Time-dependent DFT (TD-DFT) calculates electronic transitions (λmax) for UV-vis absorption spectra, identifying π→π* and n→π* transitions. Molecular dynamics (MD) simulations assess conformational changes under light exposure. Cyclic voltammetry (CV) measures redox potentials, with the phenolic –OH group showing reversible oxidation (~0.5 V vs. Ag/AgCl), suggesting applicability in organic electronics or sensors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
